molecular formula C8H12N4 B13575257 4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine

4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B13575257
M. Wt: 164.21 g/mol
InChI Key: ICPCEPQOTOYOOV-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that contains both a triazole and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-1,2,3-triazole with 1,2,3,6-tetrahydropyridine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole and tetrahydropyridine rings can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the nature of the substituent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The tetrahydropyridine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine
  • 4-(1-methyl-1H-1,2,3-triazol-5-yl)aniline
  • 4-[(1-methyl-1H-1,2,3-triazol-5-yl)carbonyl]pyridine

Uniqueness

4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine is unique due to the combination of the triazole and tetrahydropyridine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

4-(3-methyltriazol-4-yl)-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C8H12N4/c1-12-8(6-10-11-12)7-2-4-9-5-3-7/h2,6,9H,3-5H2,1H3

InChI Key

ICPCEPQOTOYOOV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)C2=CCNCC2

Origin of Product

United States

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